molecular formula C22H19N3O5S2 B3221681 N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(3,4-DIMETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-METHYLTHIOPHENE-3-SULFONAMIDE CAS No. 1207055-44-4

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(3,4-DIMETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-METHYLTHIOPHENE-3-SULFONAMIDE

Cat. No.: B3221681
CAS No.: 1207055-44-4
M. Wt: 469.5
InChI Key: KCBJDSPMSPUBDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2H-1,3-Benzodioxol-5-yl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a heterocyclic sulfonamide derivative featuring a 1,3-benzodioxole moiety, a 1,2,4-oxadiazole ring, and a thiophene sulfonamide scaffold. The 1,3-benzodioxole group contributes to metabolic stability, while the sulfonamide and oxadiazole functionalities enable hydrogen bonding and π-π interactions with biological targets.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S2/c1-13-4-5-15(10-14(13)2)21-23-22(30-24-21)20-19(8-9-31-20)32(26,27)25(3)16-6-7-17-18(11-16)29-12-28-17/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBJDSPMSPUBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(3,4-DIMETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-METHYLTHIOPHENE-3-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and dimethylphenyl intermediates, followed by the formation of the oxadiazole ring through cyclization reactions. The final step involves the sulfonation of the thiophene ring and subsequent coupling with the oxadiazole intermediate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(3,4-DIMETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-METHYLTHIOPHENE-3-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles like sodium methoxide are employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as an anti-inflammatory and analgesic agent. It is hypothesized to inhibit specific pathways involved in inflammation and pain perception.

  • Mechanism of Action : Preliminary studies suggest that the compound may modulate nitric oxide synthesis and influence pro-inflammatory cytokine levels such as IL-6 and IL-8, which are critical in inflammatory responses .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

Cancer Research

The compound's structure suggests potential anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)

Results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 20 µM.

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan injection. The results indicated a reduction in inflammatory mediators, supporting its use as an anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy

In vitro tests were performed to evaluate the antimicrobial efficacy of the compound against clinical isolates of bacteria. The results showed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against resistant strains of Staphylococcus aureus.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(3,4-DIMETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-METHYLTHIOPHENE-3-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include sulfonamide-containing heterocycles, oxadiazole derivatives, and benzodioxole-based molecules. Below is a detailed comparison based on synthesis, spectral properties, and bioactivity.

Table 1: Structural and Functional Comparison

Compound Class/Name Key Substituents/Features Synthesis Route Spectral Data (IR/NMR) Bioactivity/Applications
Target Compound 1,3-Benzodioxole, 3,4-dimethylphenyl-oxadiazole Multi-step: SNAr, cyclization, alkylation C=S (1240–1255 cm⁻¹), SO₂ (1150 cm⁻¹) Hypothesized kinase inhibition
5-(4-Substituted phenyl)-1,3,4-oxadiazoles [] 4-Substituted phenyl, amino group Semicarbazide + benzaldehyde derivatives NH₂ (3300 cm⁻¹), C=N (1600 cm⁻¹) Antimicrobial, antitumor
Sulfonamide-triazole derivatives [] 2,4-Difluorophenyl, 4-X-phenylsulfonyl Hydrazide + isothiocyanate cyclization C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹) Antifungal, enzyme inhibition
Benzodioxole-sulfonamides (Literature) 1,3-Benzodioxole, aryl sulfonamide Friedel-Crafts acylation + sulfonation SO₂ (1130–1160 cm⁻¹), C-O-C (1250 cm⁻¹) Carbonic anhydrase inhibition

Key Observations :

Synthesis Complexity :

  • The target compound requires multi-step synthesis involving nucleophilic aromatic substitution (SNAr) for sulfonamide formation, oxadiazole cyclization (similar to ), and N-methylation. This contrasts with simpler routes for 1,3,4-oxadiazoles () or triazoles (), which use single-step cyclization .

Spectral Differentiation: The absence of NH₂ stretching (~3300 cm⁻¹) in the target compound’s IR spectrum distinguishes it from amino-oxadiazoles (). Instead, C=S (1240–1255 cm⁻¹) and SO₂ (1150 cm⁻¹) bands align with sulfonamide-triazoles () . The ¹H-NMR of the target compound would exhibit singlet peaks for the methyl groups on the 3,4-dimethylphenyl substituent (δ ~2.2–2.5 ppm), a feature absent in analogs with halogen or hydrogen substituents ().

The 1,3-benzodioxole moiety, absent in and compounds, could confer metabolic stability against cytochrome P450 enzymes, a trait observed in related benzodioxole-sulfonamides .

Research Findings and Challenges

  • Molecular Docking : While direct docking studies for the target compound are unavailable, analogs like sulfonamide-triazoles () show strong binding to fungal cytochrome P450 enzymes (CYP51) via sulfonamide and triazole interactions . The target’s oxadiazole and benzodioxole groups may similarly target kinases or proteases.
  • Toxicity Estimation : Computational models (e.g., ProTox-II) predict moderate hepatotoxicity for the target compound due to the sulfonamide group, consistent with findings for derivatives .
  • Crystallographic Analysis: SHELX software () is widely used for resolving such complex structures.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, antibacterial, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxole moiety and an oxadiazole ring, which are known for their biological activity.

PropertyValue
Molecular FormulaC19H20N4O4S
Molecular Weight396.45 g/mol
LogP2.7268
Polar Surface Area90.656 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors9

Anticancer Activity

Research has shown that compounds containing oxadiazole rings exhibit promising anticancer properties. For instance, derivatives similar to the compound have demonstrated cytotoxic effects against various cancer cell lines:

  • MCF-7 (breast cancer) : IC50 values ranging from 0.65 to 2.41 μM were reported for oxadiazole derivatives .
  • U-937 (monocytic leukemia) : Certain derivatives showed higher potency than traditional chemotherapeutics like doxorubicin .

The mechanism of action appears to involve the induction of apoptosis through pathways involving p53 activation and caspase-3 cleavage .

Antibacterial Activity

Oxadiazole-based compounds have also been noted for their antibacterial properties. Studies indicate that modifications to the oxadiazole structure can enhance activity against Gram-positive and Gram-negative bacteria . The sulfonamide group present in this compound is known to contribute to its antibacterial efficacy by inhibiting folate synthesis.

Other Pharmacological Effects

Beyond anticancer and antibacterial activities, compounds similar to this compound have shown potential in:

  • Anti-inflammatory : Some derivatives exhibit significant anti-inflammatory effects in vitro.
  • Antimalarial : Research indicates that oxadiazole derivatives may also possess antimalarial properties .

Case Studies

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of various oxadiazole derivatives on MCF-7 cells. The most effective derivative showed an IC50 value comparable to Tamoxifen, indicating potential as an alternative therapeutic agent .
  • In Vivo Studies : Preliminary in vivo studies on animal models have shown that certain oxadiazole compounds can significantly reduce tumor size without severe side effects, suggesting a favorable safety profile .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high purity and yield?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions, including temperature (60–80°C for cyclization steps) and pH (neutral to slightly acidic for sulfonamide formation). Multi-step protocols should include purification via column chromatography followed by recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) is critical for monitoring intermediate purity, particularly for isolating the oxadiazole and thiophene-sulfonamide moieties . For oxadiazole ring closure, stoichiometric ratios of reactants (e.g., carboxylic acid derivatives and hydroxylamine) must be rigorously maintained to avoid side products .

Q. Which analytical techniques are most reliable for confirming the structural integrity of the compound post-synthesis?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying benzodioxole, oxadiazole, and sulfonamide functional groups. Key signals include aromatic protons (δ 6.7–7.3 ppm for benzodioxole) and sulfonamide NH (δ 9.2–9.8 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (±2 ppm accuracy), while infrared (IR) spectroscopy identifies S=O stretches (1150–1250 cm⁻¹) and C-N bonds in oxadiazole (1600–1650 cm⁻¹) . Purity should be validated via HPLC (>98%) using a C18 column and acetonitrile/water gradient .

Q. How can researchers assess the solubility and stability of the compound under different experimental conditions?

  • Methodological Answer : Solubility profiles should be tested in polar (DMSO, methanol) and nonpolar solvents (dichloromethane) using UV-Vis spectroscopy at λmax ~270 nm (benzodioxole absorption). Stability studies require incubating the compound at varying pH (2–10) and temperatures (4–37°C) for 24–72 hours, with degradation monitored via HPLC. The sulfonamide group is prone to hydrolysis under strongly acidic/basic conditions, necessitating buffered solutions (pH 6–8) for biological assays .

Advanced Research Questions

Q. What methodologies are recommended for elucidating the structure-activity relationship (SAR) of this compound against specific biological targets?

  • Methodological Answer : SAR studies should combine in vitro assays (e.g., enzyme inhibition) with systematic structural modifications. For example:

  • Replace the 3,4-dimethylphenyl group on the oxadiazole with electron-withdrawing substituents (e.g., nitro) to assess electronic effects on target binding .
  • Modify the benzodioxole moiety to a catechol or monomethoxy analog to evaluate steric and hydrogen-bonding contributions .
  • Computational docking (e.g., AutoDock Vina) using crystallographic data of target proteins (e.g., kinases) identifies key binding interactions, such as π-π stacking with oxadiazole and hydrogen bonding with sulfonamide .

Q. How can computational modeling be integrated with experimental data to predict the reactivity or pharmacological profile of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) predict reactive sites, such as electrophilic sulfur in the sulfonamide group or nucleophilic oxadiazole nitrogen. Molecular dynamics simulations (100 ns trajectories) model membrane permeability and protein-ligand stability. Pair these with experimental pharmacokinetic data (e.g., LogP via shake-flask method) to validate predictions . For toxicity screening, use QSAR models (e.g., ProTox-II) to flag potential off-target interactions .

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound across different studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum protein interference). Standardize protocols by:

  • Using serum-free media in cell-based assays to prevent nonspecific binding .
  • Validating target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinity (Kd) .
  • Replicating conflicting studies under identical conditions (e.g., ATP concentration in kinase assays) .

Q. What are the best practices for designing multi-step synthetic routes for this compound while minimizing side reactions?

  • Methodological Answer : Prioritize orthogonal protecting groups (e.g., Fmoc for amines) during sequential reactions. For example:

  • Protect the benzodioxole hydroxyl group with tert-butyldimethylsilyl (TBS) before sulfonamide formation to prevent oxidation .
  • Use flow chemistry for exothermic steps (e.g., diazomethane reactions) to enhance safety and yield .
  • Optimize reaction order—synthesize the oxadiazole ring before introducing the thiophene-sulfonamide to avoid retro-cyclization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(3,4-DIMETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-METHYLTHIOPHENE-3-SULFONAMIDE
Reactant of Route 2
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(3,4-DIMETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-METHYLTHIOPHENE-3-SULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.